molecular formula C27H25N3O3 B2827986 N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894907-68-7

N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2827986
CAS RN: 894907-68-7
M. Wt: 439.515
InChI Key: DREDGXNWDVESFH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N3O3 and its molecular weight is 439.515. The purity is usually 95%.
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Scientific Research Applications

Catalysis

The preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts involves the synthesis of benzoyl acetamide derivatives, which undergo cyclization to produce quinoline derivatives. These catalysts are used for ketone reduction, showcasing the application of complex organic molecules in catalysis and synthesis processes (Facchetti et al., 2016).

Structural Studies and Co-crystals

Research on quinoline derivatives having an amide bond focuses on the formation of co-crystals with aromatic diols. These studies provide insights into the structural characteristics of these compounds, demonstrating their utility in understanding molecular interactions and crystal formation (Karmakar et al., 2009).

Antioxidant Activities

The synthesis and characterization of pyrazole-acetamide derivatives, which form coordination complexes with Co(II) and Cu(II), illustrate the potential of these compounds in generating substances with significant antioxidant activities. Such research underscores the importance of organic compounds in developing therapeutic agents (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-19-8-12-21(13-9-19)29-24(31)16-30-15-23(25(32)20-10-5-17(2)6-11-20)26(33)22-14-7-18(3)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREDGXNWDVESFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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